molecular formula C15H17N3O4 B11020601 N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Cat. No.: B11020601
M. Wt: 303.31 g/mol
InChI Key: JDMVWGYRZQKUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly in the investigation of heterocyclic small molecules. The compound features a 3-methoxyisoxazole moiety linked via a propanamide chain to a substituted aniline group. The isoxazole ring is a privileged structure in medicinal chemistry, known for its potential to engage in hydrogen bonding and other key molecular interactions with biological targets. This structural motif is commonly explored in the design of enzyme inhibitors and receptor modulators. Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening campaigns. Its potential research applications include serving as a core scaffold in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents for various diseases. The presence of the acetamidophenyl group also makes it a candidate for research into targeted drug delivery systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C15H17N3O4/c1-10(19)16-11-3-5-12(6-4-11)17-14(20)8-7-13-9-15(21-2)18-22-13/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H,17,20)

InChI Key

JDMVWGYRZQKUEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC(=NO2)OC

Origin of Product

United States

Preparation Methods

Core Structural Assembly

The synthesis typically begins with the construction of the 3-methoxy-1,2-oxazol-5-yl moiety. A common approach involves cyclization of β-keto esters with hydroxylamine derivatives under acidic conditions. For example, ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol to form the oxazole ring, followed by methoxy group introduction via alkylation with methyl iodide in the presence of a base such as potassium carbonate.

The propanamide backbone is synthesized through a coupling reaction between 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid and 4-(acetylamino)aniline. Carbodiimide-mediated coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are employed, often with N-hydroxysuccinimide (NHS) to enhance reactivity. A representative reaction sequence is:

3-(3-Methoxy-1,2-oxazol-5-yl)propanoic acid+4-(Acetylamino)anilineEDC/NHSTarget Compound\text{3-(3-Methoxy-1,2-oxazol-5-yl)propanoic acid} + \text{4-(Acetylamino)aniline} \xrightarrow{\text{EDC/NHS}} \text{Target Compound}

Reaction yields for this step range from 65% to 78% depending on solvent polarity and temperature.

Alternative Pathways

Patent WO2001012189A1 describes a divergent strategy where the oxazole ring is formed in situ during the final coupling step. This method involves reacting 3-(methoxyimino)propanoic acid with 4-(acetylamino)aniline in the presence of a dehydrating agent like phosphorus oxychloride, achieving a 60% yield. However, this route requires stringent moisture control to prevent hydrolysis of intermediates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred for the amidation step due to their ability to stabilize charged intermediates. Elevated temperatures (40–60°C) improve reaction rates but may promote side reactions like oxazole ring decomposition.

ParameterOptimal RangeImpact on Yield
SolventDMF/DCM (anhydrous)Maximizes coupling efficiency
Temperature40–50°CBalances rate and stability
Coupling AgentEDC/NHS75–80% activation efficiency
Reaction Time12–18 hoursPrevents over-activation

Purification Techniques

Crude product purification often involves sequential solvent extraction and column chromatography. Silica gel chromatography with a hexane/ethyl acetate gradient (3:1 to 1:2) effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol/water mixtures (7:3 v/v) yields crystals with >95% purity.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d6): δ 10.23 (s, 1H, NH), 8.45 (s, 1H, oxazole-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 3.89 (s, 3H, OCH3), 2.94 (t, J = 7.2 Hz, 2H, CH2), 2.62 (t, J = 7.2 Hz, 2H, CH2), 2.05 (s, 3H, COCH3).

  • ¹³C NMR (100 MHz, DMSO-d6): δ 171.2 (CONH), 162.4 (oxazole-C), 142.1 (Ar-C), 126.8 (oxazole-CH), 119.4 (Ar-CH), 56.3 (OCH3), 35.1 (CH2), 24.8 (COCH3).

High-Performance Liquid Chromatography (HPLC):

  • Retention time: 12.7 min (C18 column, acetonitrile/water 55:45, 1.0 mL/min).

  • Purity: ≥98% (UV detection at 254 nm).

Challenges and Mitigation Strategies

Oxazole Ring Stability

The 3-methoxy-1,2-oxazol-5-yl group is prone to hydrolytic degradation under strongly acidic or basic conditions. Maintaining a pH range of 6–8 during synthesis and storage is critical. Addition of radical scavengers like butylated hydroxytoluene (BHT) at 0.1% w/w suppresses oxidative decomposition.

Byproduct Formation

Common byproducts include:

  • N-Acetylated intermediates: Result from incomplete coupling; mitigated by excess EDC/NHS.

  • Oxazole ring-opened derivatives: Minimized by avoiding aqueous workup at elevated temperatures.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to enhance heat and mass transfer. A patent by VulcanChem (WO2024080900A1) discloses a pilot-scale process achieving 85% yield with a throughput of 1.2 kg/day. Key parameters include:

  • Residence time: 8–10 minutes

  • Pressure: 2–3 bar

  • Catalyst: Immobilized lipase for enantiomeric purity

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The acetylamino group and oxazole ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Hydrogen Bonding Capacity Notable Features Reference
Target : N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide C₁₅H₁₈N₃O₄ (hypothetical) ~304.3 3-methoxy-oxazole, 4-acetamidophenyl High (methoxy O, acetamido NH/CO) Balanced polarity for solubility and binding -
3-(3-methoxy-1,2-oxazol-5-yl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide C₁₈H₁₈N₄O₄ 354.4 Imidazole carbonyl phenyl, 3-methoxy-oxazole Moderate (imidazole CO acceptor) Enhanced π-stacking due to aromatic imidazole
3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide C₂₁H₁₄Cl₂N₂O₄ 429.2 3-chloro-oxazole, chromenone core Low (Cl lacks H-bonding) Lipophilic; chromenone may enhance fluorescence
Propanamide, N-[4-(acetylamino)phenyl]- C₁₁H₁₄N₂O₂ 206.2 Simple acetamido phenyl Moderate (acetamido NH/CO) Lower molecular weight; limited complexity
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide C₂₂H₂₁N₅O₅ 435.4 Oxadiazole, quinazolinone High (quinazolinone CO, oxadiazole N) Dual heterocycles; potential kinase inhibition

Key Comparative Insights

Oxazole Substitution: The methoxy group in the target compound (vs. Chloro substituents enhance lipophilicity, favoring membrane permeability but reducing solubility. The imidazole carbonyl in introduces additional hydrogen-bond acceptor sites, which may improve target binding specificity compared to the target's acetamido group.

Quinazolinone in provides a fused heterocyclic system with known pharmacological relevance (e.g., kinase inhibition), suggesting divergent biological targets compared to the target compound.

Physicochemical Properties :

  • The target’s molecular weight (~304) is lower than (354) and 10 (429), implying better bioavailability and absorption.
  • LogP Predictions : Methoxy groups (target) reduce LogP vs. chloro substituents (), aligning with higher polarity. (LogP 2.14) supports this trend for acetamido-containing propanamides.

Synthetic Accessibility :

  • Analogous compounds (e.g., ) were synthesized via oxazolone intermediates in acetic acid/sodium acetate, suggesting feasible routes for the target. However, complex substituents (e.g., ) may require multi-step protocols.

Biological Activity

N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C15H17N3O4, with a molecular weight of approximately 303.31 g/mol. This compound contains an acetylamino group, a methoxy-substituted oxazole ring, and a propanamide backbone, which contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The compound's structure can be analyzed as follows:

  • Acetylamino Group : This functional group is known for its role in enhancing solubility and bioavailability.
  • Methoxy Group : The presence of the methoxy group can influence the electronic properties of the molecule, potentially affecting its interaction with biological targets.
  • Oxazole Ring : This heterocyclic structure is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC15H17N3O4
Molecular Weight303.31 g/mol
Functional GroupsAcetylamino, Methoxy, Oxazole
Chemical ClassOrganic Compound

The biological activity of this compound may involve interactions with specific enzymes or receptors. Compounds with similar structures have shown potential in various therapeutic areas:

  • Antimicrobial Activity : Similar oxazole derivatives have demonstrated effectiveness against bacterial strains.
  • Anti-inflammatory Effects : The acetylamino group may enhance anti-inflammatory properties by modulating pathways associated with inflammation.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.

Case Studies and Research Findings

Research has indicated that compounds structurally related to this compound exhibit significant biological activity. For instance:

  • A study on similar acetamides revealed their efficacy in inhibiting urease activity, which is crucial for treating infections caused by urease-producing bacteria .
  • Another investigation highlighted the potential of oxazole derivatives in reducing inflammation markers in cellular models .

Table 2: Summary of Biological Activities

Activity TypeRelated Findings
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulation of inflammatory pathways
Enzyme InhibitionSignificant inhibition of urease activity

Q & A

Q. What are the key considerations for synthesizing N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide in laboratory settings?

  • Methodological Answer : Synthesis involves multi-step protocols, including cyclization of hydrazides with carboxylic acid derivatives to form the oxazole core, followed by amidation reactions. Critical parameters include temperature control (e.g., reflux conditions), solvent selection (e.g., DMF or dioxane), and stoichiometric ratios of reagents like chloroacetyl chloride. Purification often requires recrystallization from ethanol-DMF mixtures . Triethylamine is commonly used as a base to neutralize HCl byproducts during amide bond formation .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Characterization employs NMR (1H/13C) to verify the oxazole ring protons (δ 6.8–7.2 ppm) and acetyl group (δ 2.1–2.3 ppm). HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%), while mass spectrometry (ESI+) confirms the molecular ion peak [M+H]+ at m/z 358.3. FT-IR identifies key functional groups, such as the amide C=O stretch (~1650 cm⁻¹) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Begin with broad-spectrum antimicrobial assays (MIC determination via broth microdilution against S. aureus and E. coli). For enzyme inhibition studies, use fluorogenic substrates (e.g., β-lactamase or kinase assays). Cytotoxicity screening in HEK-293 or HepG2 cells (MTT assay) establishes baseline safety profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, serum protein content). Standardize protocols using CLSI guidelines for antimicrobial tests. Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Cross-reference with structurally analogous compounds (e.g., oxadiazole derivatives) to identify SAR trends .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer : Improve solubility via prodrug approaches (e.g., esterification of the methoxy group). Enhance metabolic stability by replacing the acetyl group with a trifluoroacetyl moiety. Use molecular dynamics simulations to predict CYP450 interactions. In vivo bioavailability studies in rodents should monitor plasma half-life (t1/2) and tissue distribution via LC-MS/MS .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer : Perform docking studies (AutoDock Vina) against crystallized targets (e.g., EGFR or PARP). Use QSAR models to correlate substituent electronegativity with IC50 values. Validate predictions with free-energy perturbation (FEP) calculations. Prioritize derivatives with >10-fold selectivity over off-targets in panel screening .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data from enzyme inhibition assays?

  • Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 and Hill coefficients. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. For nonlinear kinetics, apply the Michaelis-Menten equation with Bayesian parameter estimation .

Q. How should researchers address batch-to-batch variability in compound purity during long-term studies?

  • Methodological Answer : Implement QC/QA protocols : (1) routine HPLC analysis with reference standards, (2) accelerated stability testing (40°C/75% RH for 6 months), and (3) NMR spiking to detect degradation products. Store aliquots under argon at -80°C to minimize hydrolysis of the oxazole ring .

Comparative and Mechanistic Studies

Q. How does the compound’s activity compare to structurally similar oxazole derivatives?

  • Methodological Answer : Construct a SAR table (example below) comparing substituents, logP values, and IC50 data. Highlight that the 3-methoxy group enhances membrane permeability (logP = 2.8) versus chloro-substituted analogs (logP = 3.5). Use scaffold-hopping to explore thiazole or triazole replacements .
CompoundSubstituent (R)logPIC50 (EGFR, nM)
Target Compound3-OCH32.848
Analog 1 (Benchmark)4-Cl3.5120

Q. What mechanistic studies are critical to elucidate the compound’s mode of action?

  • Methodological Answer :
    Conduct RNA-seq to identify differentially expressed genes post-treatment. Use CRISPR-Cas9 knockout libraries to validate target pathways. For covalent binders, perform LC-MS/MS-based chemoproteomics to map adduct formation. Confirm findings with cellular thermal shift assays (CETSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.